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Introduction

Human Neutrophil Peptides (HNPs), also known as alpha-defensins, are a family of small,
cationic antimicrobial peptides stored in the azurophilic granules of neutrophils.[1] They are
crucial components of the innate immune system, exhibiting broad-spectrum antimicrobial
activity against bacteria, fungi, and viruses.[1][2] Beyond their direct microbicidal functions,
HNPs are also involved in immunomodulatory activities, including cytokine induction and
chemotaxis.[1] The isolation of viable and functional human neutrophils is the critical first step
for the successful extraction and study of HNPs.

This document provides a detailed protocol for the isolation of human neutrophils from
peripheral blood using density gradient centrifugation, a widely established and effective
method.[3][4][5][6] It also outlines the subsequent steps for the extraction of HNPs from the
isolated neutrophils.

Data Presentation

The choice of neutrophil isolation method can significantly impact the yield, purity, and
activation state of the resulting cell population.[7][8] Below is a summary of expected
guantitative data from different isolation techniques.
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Average Yield (x

. . 106 Key
Isolation Method Average Purity (%) . . .
neutrophils/mL of Considerations
blood)

Density Gradient Cost-effective and

(Ficoll/Percoll) with widely used. May

Dextran 95.2 (x 1.6)[7] 1.72 (£ 0.66)[7] induce some level of

Sedimentation & neutrophil activation.

Hypotonic Lysis [7]

Higher purity and less
activation of

Immunomagnetic neutrophils.[7][8] More

_ _ 97.3 (= 1.3)[7] 1.75 (£ 0.51)[7] _

Negative Selection expensive than
density gradient
methods.

A one-step density
gradient method.

Polymorphprep 78.96 (* 6.68)[8] Not specified Purity may be lower

compared to other
methods.[8]

Experimental Protocols

This section details the methodology for isolating human neutrophils and subsequently
extracting HNPs.

Part 1: Isolation of Human Neutrophils via Density
Gradient Centrifugation

This protocol is adapted from established methods utilizing a density gradient medium like
Ficoll-Paque™ or Percoll®.[3][4][9]

Materials and Reagents:
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e Human whole blood collected in sodium heparin or acid citrate dextrose (ACD) anticoagulant
tubes.

e Density gradient medium (e.g., Ficoll-Paque™ PLUS, Percoll®)
e Hanks' Balanced Salt Solution (HBSS) without Ca2*/Mg2*
o Dextran solution (3% in saline)

» Red Blood Cell (RBC) Lysis Buffer (e.g., 0.83% NHa4Cl)

e Phosphate Buffered Saline (PBS)

e Trypan Blue solution

 Sterile conical centrifuge tubes (15 mL and 50 mL)

o Serological pipettes

e Centrifuge

Protocol Steps:

» Blood Collection and Preparation:

o Collect human peripheral blood in tubes containing sodium heparin or ACD as an
anticoagulant.[3]

o For every 10 mL of whole blood, add 10 mL of HBSS without Ca2*/Mg2* and mix gently.
o Density Gradient Separation:

o Carefully layer 20 mL of the diluted blood over 15 mL of density gradient medium in a 50
mL conical tube. To avoid mixing, hold the tube at an angle and dispense the blood slowly
against the side of the tube.[4]

o Centrifuge at 500 x g for 30 minutes at room temperature with the centrifuge brake turned
off.[3][4]
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o After centrifugation, distinct layers will be visible. From top to bottom: plasma, a
mononuclear cell layer (lymphocytes and monocytes), the density gradient medium, a
neutrophil/granulocyte layer, and a pellet of red blood cells at the bottom.[4]

¢ Neutrophil Collection:
o Carefully aspirate and discard the upper layers (plasma and mononuclear cells).[4]
o Collect the neutrophil-rich layer and transfer it to a new 50 mL conical tube.[4]

» Dextran Sedimentation (Optional, for enhanced purity):

o Add an equal volume of 3% dextran solution to the collected neutrophil fraction and mix by
inversion.

o Allow the tube to stand upright for 20-30 minutes to allow red blood cells to sediment.
o Carefully collect the upper leukocyte-rich supernatant.
» Red Blood Cell Lysis:
o Centrifuge the collected neutrophil suspension at 350 x g for 10 minutes.[4]
o Aspirate the supernatant and resuspend the cell pellet in 10 mL of cold RBC Lysis Buffer.

o Incubate for 5-10 minutes on ice with occasional gentle mixing. To avoid damaging the
neutrophils, do not exceed 10 minutes.

o Stop the lysis by adding 30-40 mL of cold HBSS without Caz+*/Mg2*.
o Centrifuge at 250 x g for 5 minutes and discard the supernatant.[4]
o If the pellet is still red, repeat the RBC lysis step.

e Washing and Cell Counting:

o Wash the neutrophil pellet twice with cold HBSS without Ca2+*/Mg2* by centrifuging at 250
x g for 5 minutes.
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o After the final wash, resuspend the pellet in a known volume of an appropriate buffer (e.qg.,
PBS).

o Determine the cell count and viability using a hemocytometer and Trypan Blue exclusion.
A purity of >95% is expected.[4][5]

Part 2: Extraction of Human Neutrophil Peptides (HNPs)

HNPs are located within the azurophilic granules and can be extracted by inducing
degranulation or by cell lysis.

Method A: Extraction via Neutrophil Stimulation (Degranulation)
This method collects the secreted HNPs from the supernatant of stimulated neutrophils.

Materials and Reagents:

Isolated human neutrophils

Stimulating agents: Phorbol 12-myristate 13-acetate (PMA), N-formylmethionyl-leucyl-
phenylalanine (fMLP), or Zymosan.[10][11]

HBSS with Ca2+*/Mg?*

Centrifuge

Protocol Steps:

o Resuspend the isolated neutrophils in HBSS with Ca2*/Mg?* at a concentration of 1-2 x 107
cells/mL.

e Add a stimulating agent to induce degranulation. Optimal concentrations should be
determined empirically, but starting points are:

o PMA: 25-100 ng/mL

o fMLP: 1 pM[12]

o Zymosan: 1 mg/mL[11]
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Incubate the cells at 37°C for 30-60 minutes.

Centrifuge the cell suspension at 400 x g for 10 minutes at 4°C to pellet the neutrophils.

Carefully collect the supernatant, which contains the secreted HNPs and other granule
proteins.

The supernatant can be stored at -80°C for later quantification or purification of HNPs.

Method B: Extraction via Cell Lysis

This method extracts the total HNP content from the neutrophil granules.

Materials and Reagents:

* |solated human neutrophils

 Lysis Buffer: Tris-HCI buffer (pH 7.4) containing a non-ionic detergent such as 0.02% Triton
X-100 or 0.05% Nonidet P-40 (NP40).[11]

o Centrifuge

Protocol Steps:

Resuspend the isolated neutrophil pellet in cold lysis buffer at a high cell concentration.

Incubate on ice for 30 minutes with periodic vortexing to ensure complete lysis.

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

Collect the supernatant which contains the extracted HNPs.

Store the extract at -80°C.

Visualizations

Experimental Workflow for Neutrophil Isolation and HNP
Extraction
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Caption: Workflow for human neutrophil isolation and HNP extraction.
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Caption: Simplified pathway of neutrophil degranulation leading to HNP release.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

inte

nded for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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